N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of some new 1,ω-bis ( (acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis (2-bromoacetyl)phenoxy)acetamides .Molecular Structure Analysis
The molecular structure of similar compounds often involves a triazole ring, which is a nitrogenous heterocyclic moiety . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve aromatic nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques such as FT-IR spectroscopy and NMR spectroscopy .科学的研究の応用
Antimicrobial and Antiproliferative Activities
Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazine, a core structure similar to the one in N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, exhibit pronounced antimicrobial activity. For instance, a study by Bhuiyan et al. (2006) reported that thienopyrimidine derivatives, which include [1,2,4]triazolo[4,3-c] analogs, exhibited significant antimicrobial effects. Similarly, Ilić et al. (2011) prepared a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and found them to inhibit the proliferation of endothelial and tumor cells, suggesting potential antiproliferative activities. These findings highlight the compound's relevance in the development of new antimicrobial and cancer treatment strategies (Bhuiyan et al., 2006); (Ilić et al., 2011).
Synthesis of Novel Heterocyclic Compounds
Further investigations into [1,2,4]triazolo[4,3-b]pyridazine derivatives have led to the synthesis of novel heterocyclic compounds with potential pharmacological applications. El-Agrody et al. (2001) demonstrated the synthesis of new [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives, expanding the chemical diversity and potential utility of these compounds in drug development and other scientific research applications (El-Agrody et al., 2001).
Molecular Docking and Screening
A study by Flefel et al. (2018) on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives included in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This approach revealed moderate to good binding energies, indicating the potential of these compounds for further exploration in drug discovery and molecular biology research (Flefel et al., 2018).
Development of Anticancer Agents
The synthesis and evaluation of [1,2,4]triazolo[4,3-b]pyridazine derivatives have also been linked to the development of potential anticancer agents. Sallam et al. (2021) synthesized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which was subjected to structure analysis, DFT calculations, and Hirshfeld surface studies. Such comprehensive evaluations provide a basis for the development of targeted drug delivery systems and anticancer therapeutics (Sallam et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c21-16-9-5-4-8-15(16)19-24-23-17-10-11-18(25-26(17)19)28-13-12-22-20(27)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHKDYFKPMKMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。